N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a 1,2-oxazole ring, a difluorophenyl group, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2-oxazole ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The difluorophenyl group is introduced through halogenation reactions, while the ethoxyphenyl group is added via etherification processes.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form hydroxyl derivatives.
Reduction: The oxazole ring can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: 4-ethoxyphenol derivatives.
Reduction: 1,2-oxazol-3-ylmethylamine derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infectious diseases and cancer. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
N-{[5-(2,6-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide
Uniqueness: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its difluorophenyl group and ethoxyphenyl moiety contribute to its distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-2-26-16-6-3-13(4-7-16)9-20(25)23-12-15-11-19(27-24-15)17-8-5-14(21)10-18(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCQAOSZZIFBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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